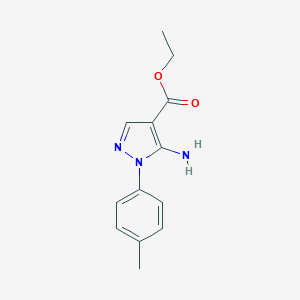

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

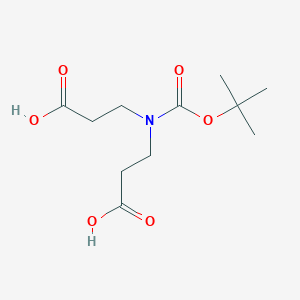

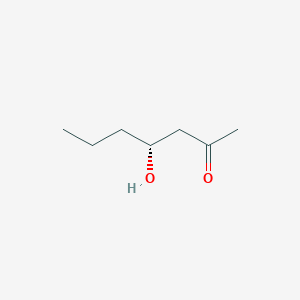

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester, while the presence of an amino group and a phenyl ring substituted with a methyl group at the 4-position adds to its complexity and potential for chemical reactivity .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a three-component one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was synthesized via an abnormal Beckmann rearrangement . These methods highlight the versatility in the synthesis of pyrazole derivatives, which may be applicable to the synthesis of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques such as X-ray crystallography and NMR. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic system with specific unit cell parameters and stabilization by intermolecular interactions . These structural analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The amino group in such compounds can be diazotized and coupled with other reagents to afford different heterocyclic systems . Additionally, the presence of reactive sites such as the carboxylate and amino groups allows for further functionalization and the synthesis of complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and reactivity. The compound's spectroscopic properties, such as IR and UV-Vis spectra, can be used to confirm its structure . Moreover, the biological activities of these compounds, such as fungicidal and plant growth regulation activities, are of significant interest .

Wissenschaftliche Forschungsanwendungen

Synthesis of Nitriles

- Field : Organic Chemistry

- Application : 5-Aminopyrazole derivatives are used in the synthesis of nitriles .

- Method : Chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as the major product .

- Results : The reaction yields 4-cyano pyrazole and 5-amino pyrazoles .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Field : Pharmaceutical Chemistry

- Application : 5-Aminopyrazole derivatives are used in the synthesis of 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds .

- Method : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole .

- Results : The 1,2,4-triazole products have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .

Zukünftige Richtungen

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, the compound’s potential applications in medicinal chemistry, agriculture, and materials chemistry could be investigated .

Eigenschaften

CAS-Nummer |

150011-11-3 |

|---|---|

Produktname |

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate |

Molekularformel |

C13H15N3O2 |

Molekulargewicht |

245.28 g/mol |

IUPAC-Name |

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |

InChI-Schlüssel |

HYLAFESEWXPMFD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

Kanonische SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)